molecular formula C10H9ClO2 B1613513 3-(2-Chloro-2-propenyl)benzoic acid CAS No. 732249-12-6

3-(2-Chloro-2-propenyl)benzoic acid

Cat. No.: B1613513
CAS No.: 732249-12-6
M. Wt: 196.63 g/mol
InChI Key: MBLVWHPSIOORAS-UHFFFAOYSA-N
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Description

3-(2-Chloro-2-propenyl)benzoic acid is a chlorinated aromatic carboxylic acid with the molecular formula C₁₀H₇ClO₂. Its structure consists of a benzoic acid core substituted at the 3-position with a 2-chloro-2-propenyl group (CH₂=CHCl). The compound is structurally related to esters like ethyl 3-(2-chloroprop-2-enyl)benzoate (CAS 927637-85-2), which can be hydrolyzed to yield the free acid .

Properties

IUPAC Name

3-(2-chloroprop-2-enyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-7(11)5-8-3-2-4-9(6-8)10(12)13/h2-4,6H,1,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLVWHPSIOORAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=CC=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641261
Record name 3-(2-Chloroprop-2-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732249-12-6
Record name 3-(2-Chloroprop-2-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-2-propenyl)benzoic acid typically involves the chlorination of allylbenzoic acid derivatives. One common method includes the reaction of 3-allylbenzoic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-2-propenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Chloro-2-propenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-2-propenyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(2-Chloro-2-propenyl)benzoic acid with structurally or functionally related benzoic acid derivatives:

Compound Name Substituents Key Properties Applications/Notes References
This compound 3-(2-chloro-2-propenyl) - Likely moderate acidity (pKa ~4–5, similar to benzoic acid).
- Reactive allylic chloride group.
Potential intermediate in agrochemicals or pharmaceuticals; limited direct data.
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid 3-Cl, 2-F, 4-F, 5-OH - Enhanced acidity (multiple electron-withdrawing groups).
- High polarity due to –OH and –F.
Synthetic intermediate for antibiotics or herbicides; optimized for regioselectivity.
4-(Sulfooxy)benzoic acid 4-SO₃H - Strong acidity (pKa <1 due to sulfonic acid group). Used in detergents, dyes, or as a metabolite in biodegradation pathways.
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid 2-OBz(3-CH₂Cl) - Ester linkage increases lipophilicity.
- Chloromethyl group enhances reactivity.
Studied for pharmacokinetics in rats; rapid absorption (Tmax = 1–2 hr).
Exiproben (2-[3-(Hexyloxy)-2-hydroxypropoxy]benzoic acid) 2-(hexyloxy-hydroxypropoxy) - Low acidity (pKa ~5.5 due to electron-donating ether groups).
- High bioavailability.
Approved choleretic agent; enhances bile secretion.
2-Chloro-4-(4-chlorophenoxy)benzoic acid (CGA 189138) 2-Cl, 4-(4-Cl-C₆H₄O) - Moderate acidity (pKa ~3–4).
- Lipophilic and stable.
Herbicide (targets broadleaf weeds); inhibits auxin transport.

Key Comparisons :

  • Acidity :

    • The sulfooxy derivative (pKa <1) is far more acidic than this compound due to the strongly electron-withdrawing sulfonic acid group .
    • Exiproben exhibits reduced acidity (pKa ~5.5) due to electron-donating ether and hydroxyl substituents, making it less reactive in proton-donating environments .
  • Reactivity :

    • The allylic chloride in this compound may undergo elimination or nucleophilic substitution, similar to 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid .
    • In contrast, CGA 189138 contains stable aryl chlorides, which resist hydrolysis and enhance herbicidal persistence .
  • Biological Activity: Exiproben’s choleretic activity is linked to its amphiphilic structure, whereas CGA 189138’s herbicidal action relies on disrupting plant hormone transport .
  • Synthetic Accessibility :

    • 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid requires multi-step halogenation and protection-deprotection strategies, while this compound could be synthesized via direct alkylation or ester hydrolysis .

Biological Activity

3-(2-Chloro-2-propenyl)benzoic acid is a benzoic acid derivative characterized by the presence of a chloroalkene substituent. This compound has garnered interest in biological research due to its potential antimicrobial, anticancer, and enzyme-inhibitory properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic development.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C10H9ClO2\text{C}_10\text{H}_9\text{ClO}_2

This structure consists of a benzoic acid core with a 2-chloro-2-propenyl group, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to react with nucleophilic sites on proteins and nucleic acids. This interaction can disrupt cellular processes and inhibit enzyme activity, which may contribute to its anticancer and antimicrobial effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. Studies have shown that benzoic acid derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. It has been shown to interact with anti-apoptotic Bcl-2 family proteins, which are critical targets in cancer therapy. In particular, derivatives of benzoic acid have been designed to selectively inhibit these proteins, leading to increased apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialInhibits growth of various bacteria; potential for drug development
AnticancerInteracts with Bcl-2 family proteins; promotes apoptosis in cancer cells
Enzyme InhibitionDisrupts enzyme activity through electrophilic interactions

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzoic acid derivatives, including this compound, against common pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as an antimicrobial agent .
  • Cancer Cell Line Studies : In vitro studies using lymphoma cell lines demonstrated that compounds derived from benzoic acid could effectively induce apoptosis through modulation of Bcl-2 family proteins. The binding affinities and selectivity towards Mcl-1 and Bfl-1 were particularly noted, suggesting that this compound might serve as a scaffold for developing dual inhibitors targeting these proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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